B1580103 GLYCINE-N-FMOC (2,2-D2)

GLYCINE-N-FMOC (2,2-D2)

Cat. No.: B1580103
M. Wt: 299.32
Attention: For research use only. Not for human or veterinary use.
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Description

GLYCINE-N-FMOC (2,2-D2) (CAS: 284665-11-8) is a deuterium-labeled derivative of glycine, where two hydrogen atoms at the 2-position of the glycine backbone are replaced with deuterium. Its molecular formula is C₁₇D₂H₁₃NO₄, with a molecular weight of 299.3176 g/mol . The compound is protected by a 9-fluorenylmethyloxycarbonyl (FMOC) group, a base-labile protecting group widely used in peptide synthesis.

Properties

Molecular Weight

299.32

Purity

98%

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₇H₁₃D₂NO₄
  • Molecular Weight : 299.32 g/mol
  • Chemical Purity : 98%
  • CAS Number (Labeled) : 284665-11-8
  • CAS Number (Unlabeled) : 29022-11-5

Key Applications

1. Biomolecular NMR Spectroscopy

  • Glycine-N-Fmoc (2,2-D₂) is utilized in NMR studies to enhance spectral resolution and sensitivity due to the presence of deuterium. This isotopic labeling allows researchers to study the dynamics and conformational states of peptides and proteins with greater accuracy .

2. Proteomics

  • In proteomics, this compound serves as a stable isotope-labeled amino acid for mass spectrometry applications. It aids in quantifying protein expression levels and understanding post-translational modifications by providing a unique mass signature .

3. Peptide Synthesis

  • The Fmoc (9-Fluorenylmethoxycarbonyl) protecting group is commonly used in solid-phase peptide synthesis (SPPS). Glycine-N-Fmoc (2,2-D₂) allows for the synthesis of peptides with deuterated glycine residues, which can be valuable for studying peptide interactions and stability .

Case Studies

Case Study 1: NMR Spectroscopy of Peptides

  • A study demonstrated the use of Glycine-N-Fmoc (2,2-D₂) in analyzing the conformational dynamics of a peptide using NMR spectroscopy. The deuterated glycine provided clearer signals in the spectra, enabling researchers to observe subtle changes in peptide conformation under varying conditions .

Case Study 2: Mass Spectrometry Analysis

  • In a mass spectrometry-based assay for detecting SARS-CoV-2 antigens from clinical specimens, glycine derivatives including Glycine-N-Fmoc (2,2-D₂) were employed as internal standards. The isotopic labeling facilitated accurate quantification of target peptides against a background of complex biological samples .

Benefits of Using Glycine-N-Fmoc (2,2-D₂)

  • Enhanced Resolution : The incorporation of deuterium improves the resolution of NMR spectra, making it easier to identify and analyze molecular interactions.
  • Quantitative Analysis : In proteomics, stable isotope labeling provides a reliable method for quantifying protein levels across different samples.
  • Versatility : Its application spans multiple areas including drug discovery, structural biology, and metabolic studies.

Comparison with Similar Compounds

Structural Features :

  • SMILES : [2H]C([2H])(NC(=O)OCC1c2ccccc2c3ccccc13)C(=O)O
  • IUPAC Name: 2,2-Dideutero-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid .

Comparison with Similar Compounds

Structural and Isotopic Variations

The table below compares GLYCINE-N-FMOC (2,2-D2) with other deuterated glycine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Deuterium Position Protecting Group Key Application
GLYCINE-N-FMOC (2,2-D2) 284665-11-8 C₁₇D₂H₁₃NO₄ 299.32 2,2 FMOC LC-MS/NMR standards
Glycine-2,2-d2 4896-75-7 C₂D₂H₃NO₂ 78.08 2,2 None Metabolic flux analysis
Glycine-2,2-d2-N-t-BOC 42492-65-9 C₇D₂H₁₂NO₄ 178.19 2,2 BOC Acid-labile synthesis
Glycine-d5 4896-77-9 C₂D₅HNO₂ 83.12 1,1,2,2,2 None High-resolution tracer studies
N-Tigloylglycine-2,2-d2 1219806-44-6 C₇D₂H₉NO₃ 159.17 2,2 Tigloyl Specialty peptide synthesis

Key Observations :

  • Deuterium Positioning : GLYCINE-N-FMOC (2,2-D2) and Glycine-2,2-d2 share identical deuterium labeling at the α-carbon, enhancing metabolic specificity. In contrast, Glycine-d5 incorporates deuterium across five positions, increasing molecular weight but risking isotopic dilution in metabolic pathways .
  • Protecting Groups : FMOC (base-labile) vs. BOC (acid-labile) dictates synthetic utility. FMOC derivatives are preferred in solid-phase peptide synthesis, while BOC derivatives suit acid-stable environments .

Stability and Analytical Performance

  • Comparative Stability: Deuterated fatty acids (e.g., pentadecanoic-2,2-d2 acid) exhibit recoveries of 86–99% after 24 hours at 23°C and 88–90% after freeze-thaw cycles, suggesting deuterated glycine derivatives likely share similar resilience .
  • Matrix Effects: Unlike glyceryl tri(hexadecanoate-2,2-d2) (used in lipid analysis), GLYCINE-N-FMOC (2,2-D2) is optimized for amino acid quantification, reducing cross-reactivity in biological matrices .

Preparation Methods

Deuterium Incorporation

  • The starting material is glycine selectively labeled with deuterium at the 2-position (2,2-D2 glycine).
  • Deuterium incorporation is typically achieved by exchange reactions in deuterated solvents or by starting from commercially available 2,2-dideuterated glycine.

FMOC Protection

  • The amino group of glycine-2,2-D2 is protected by reaction with FMOC chloride (9-fluorenylmethoxycarbonyl chloride) under basic conditions.
  • Typical reaction conditions involve dissolving glycine-2,2-D2 in an aqueous or mixed solvent system, adjusting pH to mildly basic (pH 8-9) using sodium carbonate or bicarbonate, and adding FMOC chloride dissolved in an organic solvent such as dioxane or acetonitrile.
  • The reaction proceeds at room temperature or slightly elevated temperatures (0-25 °C) for several hours until completion.
  • The product precipitates or is extracted, followed by purification steps.

Detailed Preparation Method

Materials and Reagents

Reagent Purpose
Glycine-2,2-D2 Starting amino acid with deuterium labeling
FMOC chloride Amino protecting agent
Sodium carbonate/bicarbonate Base to maintain pH
Organic solvent (e.g., dioxane, acetonitrile) Solvent for FMOC chloride
Water Solvent

Stepwise Procedure

  • Dissolution and pH Adjustment
    Dissolve glycine-2,2-D2 in water. Adjust the pH to 8.0–9.0 using sodium carbonate or bicarbonate buffer.

  • Addition of FMOC Chloride
    Prepare a solution of FMOC chloride in an organic solvent (dioxane or acetonitrile). Add this solution dropwise to the glycine solution under stirring.

  • Reaction Conditions
    Stir the reaction mixture at room temperature (20-25 °C) for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Isolation
    Upon completion, the product may precipitate out or can be extracted into an organic phase. If precipitated, filter and wash with cold solvent. If extracted, separate the organic layer.

  • Purification
    Purify the crude product by recrystallization or chromatographic methods (e.g., reverse-phase HPLC) to achieve ≥98% purity.

  • Drying and Storage
    Dry the purified compound under vacuum and store at room temperature in a dry environment.

Alternative Synthetic Routes and Considerations

  • Solid-Phase Peptide Synthesis (SPPS) Context
    Glycine-N-FMOC (2,2-D2) is often used as a building block in SPPS protocols. The FMOC group allows for stepwise elongation of peptides on resin supports, with deuterium labeling providing isotopic tracing or NMR sensitivity.

  • Use of Activated Carboxylic Acid Derivatives
    In some synthetic schemes, the carboxyl group of glycine may be activated (e.g., as an acid chloride or ester) before FMOC protection to improve coupling efficiency.

  • Purification Techniques
    High-performance liquid chromatography (HPLC) with phenyl hexyl silica or C8/C18 reversed-phase columns is commonly employed to purify FMOC-protected amino acids, ensuring removal of unreacted starting materials and side products.

Summary Table of Preparation Parameters

Step Parameter Typical Conditions Notes
Deuterium labeling Starting material Commercial 2,2-D2 glycine High isotopic purity required
FMOC protection Reagents FMOC chloride, sodium carbonate Organic solvent: dioxane, ACN
Reaction temperature Temperature 20-25 °C Room temperature preferred
Reaction time Duration 2-4 hours Monitor by TLC/HPLC
Purification Method Recrystallization or HPLC Achieve ≥98% purity
Storage Conditions Room temperature, dry Stable under ambient conditions

Q & A

Basic Research Questions

Q. How is Glycine-N-FMOC (2,2-D2) synthesized, and what analytical methods are used to confirm its isotopic purity and chemical structure?

  • Methodological Answer : Synthesis typically involves deuteration of glycine at the 2,2 positions using deuterated reagents (e.g., D₂O or deuterated acids), followed by FMOC protection. Isotopic purity (≥98 atom% D) is verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR), with chemical purity (≥98%) assessed by high-performance liquid chromatography (HPLC) . Structural confirmation combines Fourier-transform infrared spectroscopy (FT-IR) for functional groups and 1^1H/13^{13}C NMR to resolve deuterium-induced splitting patterns.

Q. What storage conditions are critical to preserve the stability of Glycine-N-FMOC (2,2-D2) in laboratory settings?

  • Methodological Answer : The compound should be stored at -5°C to 5°C in airtight, light-protected containers to prevent deuteration loss or FMOC-group degradation. Stability studies show recoveries >85% after three freeze-thaw cycles when stored under these conditions, as demonstrated in algae matrix QC experiments with similar deuterated analogs .

Q. How is Glycine-N-FMOC (2,2-D2) utilized as an internal standard (IS) in mass spectrometry-based quantification?

  • Methodological Answer : It serves as a stable isotope-labeled IS to correct for matrix effects and ionization variability. For example, in fatty acid analysis, deuterated IS (e.g., tridecanoic-2,2-d2 acid) is spiked into samples pre-extraction. Calibration curves are constructed using peak area ratios (analyte/IS) with 1/x weighting, achieving accuracy (relative error ≤±20%) and precision (CV ≤20%) .

Advanced Research Questions

Q. How does the deuteration of glycine at the 2,2 positions influence reaction kinetics in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Deuteration alters steric and electronic environments, potentially slowing FMOC-deprotection rates. To evaluate this, compare deprotection times (e.g., using 20% piperidine in DMF) between deuterated and non-deuterated analogs via real-time HPLC monitoring. Kinetic isotope effects (KIEs) can be quantified using Arrhenius plots, with adjustments made to reaction durations in automated SPPS protocols .

Q. What strategies mitigate isotopic interference when using Glycine-N-FMOC (2,2-D2) in complex biological matrices?

  • Methodological Answer : Employ dual IS systems: one for free analytes (e.g., tridecanoic-2,2-d2 acid) and another for conjugated forms (e.g., glyceryl tri(hexadecanoate-2,2-d2)). Matrix-matched calibration (e.g., algae dry mass) and post-extraction spiking of IS reduce variability. Recovery rates (82–90%) and matrix factors (0.96–1.03) should be validated across three QC concentrations (low, mid, high) .

Q. How can researchers validate the absence of deuterium/hydrogen exchange in Glycine-N-FMOC (2,2-D2) under physiological pH conditions?

  • Methodological Answer : Incubate the compound in buffered solutions (pH 2–9) at 37°C for 24–72 hours. Analyze aliquots via LC-MS/MS, monitoring for mass shifts (+1 Da for H/D exchange). Stability thresholds are defined as <15% deuterium loss, as validated in algae matrix studies for similar compounds .

Q. What computational approaches predict the chromatographic behavior of Glycine-N-FMOC (2,2-D2) in reversed-phase HPLC?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model interactions between the deuterated glycine backbone and C18 stationary phase. Parameters include logP (calculated via ChemAxon) and retention time correlations from experimental data. Adjust mobile phase acetonitrile gradients (±2–5%) to account for deuteration-induced hydrophobicity changes .

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